1H-Imidazol-5-etanetiol, clorhidrato (1:1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

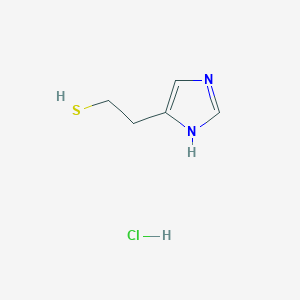

2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical properties, making it a valuable component in the synthesis of pharmaceuticals and other biologically active molecules.

Aplicaciones Científicas De Investigación

2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

Target of Action

The primary targets of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole, a core component of the compound, is known to interact with various proteins and enzymes, such as monomeric sarcosine oxidase, myoglobin, nitric oxide synthase, adenylate kinase 2, mitochondrial, and serine/threonine-protein kinase pim-1 . These targets play crucial roles in various biological processes.

Mode of Action

The exact mode of action of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole derivatives are known to exhibit a broad range of chemical and biological properties, suggesting that they may interact with their targets in diverse ways .

Biochemical Pathways

The specific biochemical pathways affected by 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole and its derivatives are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . This suggests that the compound may influence various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole, a core component of the compound, is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole derivatives are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can participate in reduction reactions, often leading to the formation of dihydroimidazole derivatives.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation reactions typically use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydroimidazole derivatives.

Substitution: Halogenated imidazole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Histidine: An amino acid with an imidazole side chain, involved in various metabolic processes.

Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.

Clotrimazole: An antifungal agent with an imidazole ring, used to treat fungal infections.

Uniqueness

2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride is unique due to the presence of both the imidazole ring and the ethanethiol group. This combination imparts distinct chemical properties, such as the ability to form disulfide bonds and coordinate with metal ions, making it a versatile compound for various applications.

Actividad Biológica

2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

- IUPAC Name : 2-(1H-imidazol-5-yl)ethanethiol;hydrochloride

- Molecular Formula : C5H9ClN2S

- Molecular Weight : 164.65 g/mol

The biological activity of 2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride is primarily attributed to its interactions with various biological targets. Research indicates that compounds with imidazole rings often exhibit significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that imidazole derivatives possess antifungal properties. For instance, related compounds have been effective against Candida albicans, demonstrating comparable efficacy to established antifungal agents like miconazole and ketoconazole . The mechanism appears to involve disruption of fungal cell membranes and inhibition of ergosterol synthesis.

Anticancer Potential

Imidazole-containing compounds have also been investigated for their anticancer properties. They can act as hypoxia-selective agents, enhancing the efficacy of radiotherapy in hypoxic tumor environments. This is particularly relevant as hypoxic conditions in tumors often lead to treatment resistance .

Table 1: Summary of Biological Activities

Case Studies

-

Antifungal Efficacy :

In a study assessing the antifungal activity of imidazole derivatives, 2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride exhibited significant inhibition against Candida albicans. The compound was tested both in vitro and in vivo, showing promising results comparable to ketoconazole when administered orally . -

Hypoxia Selectivity in Cancer Therapy :

A recent investigation into the use of nitroimidazole complexes demonstrated that compounds similar to 2-(1H-Imidazol-5-yl)ethanethiol can selectively target hypoxic cancer cells, which are typically resistant to conventional therapies. In animal models, these compounds showed enhanced uptake in tumors under low oxygen conditions, indicating a potential for improved therapeutic outcomes in cancer treatment .

Propiedades

IUPAC Name |

2-(1H-imidazol-5-yl)ethanethiol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c8-2-1-5-3-6-4-7-5;/h3-4,8H,1-2H2,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMIRQOBJINRNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCS.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.